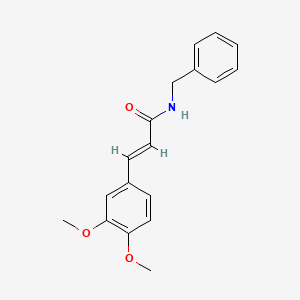
(2E)-N-benzyl-3-(3,4-dimethoxyphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-3-(3,4-dimethoxyphenyl)acrylamide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a benzyl group attached to an acrylamide moiety, with a 3,4-dimethoxyphenyl substituent. This compound has garnered interest due to its potential biological activities and its role as an intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(3,4-dimethoxyphenyl)acrylamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with benzylamine to form an imine intermediate. This intermediate is then subjected to a condensation reaction with acryloyl chloride to yield the desired acrylamide compound. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and to facilitate the formation of the acrylamide bond.
Industrial Production Methods
Industrial production of N-benzyl-3-(3,4-dimethoxyphenyl)acrylamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial synthesis to minimize environmental impact.
化学反応の分析
Types of Reactions
N-benzyl-3-(3,4-dimethoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and reduced acrylamide derivatives.
Substitution: Formation of various substituted benzyl derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals.
作用機序
The mechanism of action of N-benzyl-3-(3,4-dimethoxyphenyl)acrylamide involves its interaction with specific molecular targets. For example, in the context of Alzheimer’s disease, it has been shown to inhibit cholinesterase enzymes, thereby increasing the levels of acetylcholine in the brain and improving cognitive function . The compound may also interact with amyloid-beta peptides, preventing their aggregation and reducing neurotoxicity.
類似化合物との比較
N-benzyl-3-(3,4-dimethoxyphenyl)acrylamide can be compared with other similar compounds, such as:
N-benzyl-2-(3,4-dimethoxyphenyl)ethanamine: Similar structure but with an ethanamine moiety instead of an acrylamide.
3,4-Dimethoxyphenylacetonitrile: Lacks the benzyl group and acrylamide moiety, but shares the 3,4-dimethoxyphenyl substituent.
N-benzyl-3-(3,4-dimethoxyphenyl)-N-isopropylacrylamide: Contains an additional isopropyl group on the acrylamide moiety.
特性
分子式 |
C18H19NO3 |
|---|---|
分子量 |
297.3 g/mol |
IUPAC名 |
(E)-N-benzyl-3-(3,4-dimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H19NO3/c1-21-16-10-8-14(12-17(16)22-2)9-11-18(20)19-13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,19,20)/b11-9+ |
InChIキー |
ABJDSNYVSAEWAE-PKNBQFBNSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=CC=CC=C2)OC |
正規SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2=CC=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14801262.png)
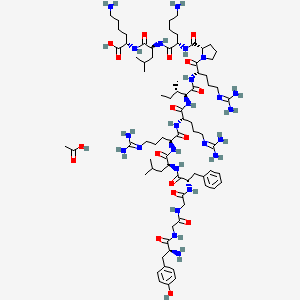
![2-(2-bromo-4-methylphenoxy)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)acetamide](/img/structure/B14801272.png)

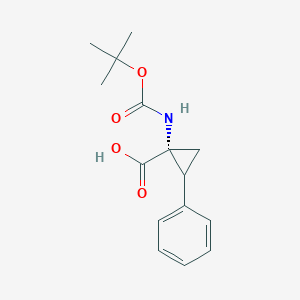
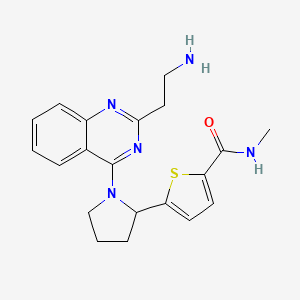
![2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]phenyl]propanoic acid](/img/structure/B14801297.png)
![4-[4-[4-[4-[[(5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-phenylmethoxypentan-3-yl)-1,2,4-triazol-3-one](/img/structure/B14801301.png)
phosphane](/img/structure/B14801314.png)
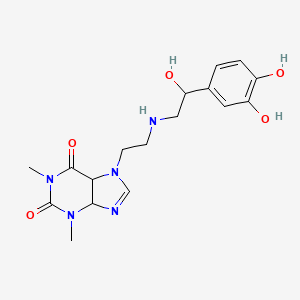
![2-(4-tert-butylphenoxy)-N'-[(4-methylphenoxy)acetyl]acetohydrazide](/img/structure/B14801325.png)
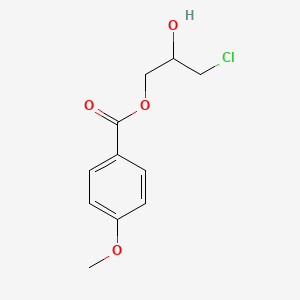
![N-carbamimidoyl-4-{[(E)-(2-chlorophenyl)methylidene]amino}benzenesulfonamide](/img/structure/B14801333.png)
![8-(2-Amino-5-bromo-3-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B14801341.png)
